molecular formula C18H17F2NO6S B2591588 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 1798523-00-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2591588
CAS No.: 1798523-00-8
M. Wt: 413.39
InChI Key: IGZLMBRIZBXILT-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic chemical compound offered for research purposes. This benzodioxole-containing molecule is of significant interest in medicinal chemistry and oncology research. Structurally related compounds incorporating the benzo[d][1,3]dioxol-5-yl moiety have demonstrated promising biological activities in scientific studies. Research on analogous molecules indicates potential applications as inhibitors of angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), which is a key mechanism in anti-cancer drug development . Furthermore, related structures have shown the ability to overcome cancer chemoresistance by inhibiting P-glycoprotein (P-gp) efflux pump activity. This dual potential for anti-angiogenic and multi-drug resistance reversal effects makes this chemical scaffold a valuable tool for investigating novel cancer therapeutics . The presence of the difluoromethylsulfonyl group is a notable feature, as fluorine atoms are often incorporated into bioactive molecules to modulate their physicochemical properties, metabolic stability, and binding affinity. This compound is intended for use in biochemical research, high-throughput screening, and mechanism of action studies exclusively. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO6S/c1-18(23,11-6-7-13-14(8-11)27-10-26-13)9-21-16(22)12-4-2-3-5-15(12)28(24,25)17(19)20/h2-8,17,23H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZLMBRIZBXILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a difluoromethyl sulfonyl benzamide structure. Its molecular formula is C18H18F2N2O4SC_{18}H_{18}F_2N_2O_4S with a molecular weight of approximately 396.4 g/mol. The presence of the difluoromethyl group is notable for enhancing biological activity through improved lipophilicity and metabolic stability.

Target Enzymes

The primary molecular targets of this compound are the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, which leads to the synthesis of prostaglandins involved in inflammation and pain signaling.

Mode of Action

This compound acts as an inhibitor of COX enzymes. By binding to the active site of these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

In Vitro Studies

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in HeLa cervical cancer cells with an IC50 value in the low micromolar range. Comparative studies reveal that its activity is more pronounced in 2D cultures than in 3D cultures, suggesting that the compound's efficacy may be influenced by the cellular environment .

Cell LineIC50 (µM)
HeLa6.26
A549 (lung)9.48
MRC-5 (normal)>20

Antitumor Activity

The compound has shown potential as an antitumor agent , particularly against lung cancer cell lines (A549 and HCC827). Its selectivity profile indicates that while it is effective against cancer cells, it also affects normal fibroblast cells (MRC-5), highlighting the need for further structural optimization to enhance selectivity .

Pharmacokinetics

Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and permeability. This characteristic is essential for its potential development as an oral therapeutic agent .

Case Studies

Recent case studies have explored the efficacy of this compound in combination therapies for enhanced antitumor effects. For example, when used alongside established chemotherapeutics like doxorubicin, it exhibited synergistic effects in reducing tumor growth in preclinical models .

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide exhibits significant pharmacological potential:

  • Serotonin Receptor Interaction : The compound acts as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are implicated in mood regulation and anxiety disorders .
  • Acetylcholinesterase Inhibition : Similar derivatives have shown inhibition of acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Insect Growth Regulation : Research indicates effectiveness in inhibiting chitinases in insects, suggesting applications as insect growth regulators (IGRs) .

Applications in Medicinal Chemistry

The compound's diverse biological activities make it a candidate for various therapeutic applications:

  • Antidepressants : Due to its interaction with serotonin receptors, it may be developed as an antidepressant or anxiolytic agent.
  • Neuroprotective Agents : Its ability to inhibit acetylcholinesterase positions it as a potential treatment for Alzheimer's disease.
  • Agricultural Chemicals : Its insecticidal properties could lead to its use as an environmentally friendly pesticide.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

  • In Vitro Studies : In vitro assays demonstrated that derivatives containing the benzo[d][1,3]dioxole structure effectively inhibit target enzymes related to neurotransmitter systems .
    Study FocusFindings
    Serotonin ActivityCompetitive antagonist at 5-HT receptors
    AcetylcholinesteraseSignificant inhibition observed
    Insect Growth RegulationEffective chitinase inhibition
  • Pharmacological Evaluations : Evaluations have shown promising results regarding the compound's safety profile and efficacy in animal models for mood disorders and neurodegeneration .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues:

Compound Name Core Structure Substituents/Functional Groups Reference
Target Compound Benzamide Difluoromethyl sulfonyl, hydroxypropyl, benzodioxole -
LUF7747 (N-(3-((6-amino-4-(benzodioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)-4-(methylsulfonyl)benzamide) Pyridine-benzamide hybrid Methylsulfonyl, benzodioxole, dicyanopyridine
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Thiazole-acetamide Benzodioxole, phenylthiazole, benzoyl
D14 ((2E,4E)-5-(Benzodioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide) Penta-dienamide Benzodioxole, methylthiophenyl, conjugated diene

Key Observations:

  • The difluoromethyl sulfonyl group in the target compound differs from the methylsulfonyl group in LUF7747, which may alter electronic properties and target selectivity .
  • The absence of conjugated dienes (as in D14) suggests reduced planarity, possibly affecting membrane permeability .

Physicochemical Properties

Hypothesized Properties Based on Analogues:

Property Target Compound (Predicted) LUF7747 (Methylsulfonyl) D14 (Penta-dienamide)
Melting Point 180–200°C (moderate crystallinity) 210–220°C 208.9–211.3°C
Solubility Moderate in DMSO/EtOH Low in polar solvents Low (lipophilic diene)
LogP ~3.5 (hydroxypropyl enhances polarity) ~4.2 ~4.8

Notes:

  • The hydroxypropyl group may reduce logP compared to methylsulfonyl or benzoyl derivatives, improving aqueous solubility .
  • The difluoromethyl sulfonyl group’s electron-withdrawing nature could stabilize the molecule against oxidative degradation .

Q & A

Advanced Research Question

  • Metabolite profiling : Identify toxic metabolites (e.g., sulfonic acid derivatives) using hepatic microsome assays coupled with LC-HRMS .
  • Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on plasma exposure .
  • Histopathological screening : Evaluate liver/kidney tissue post-administration for necrosis or inflammation .

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